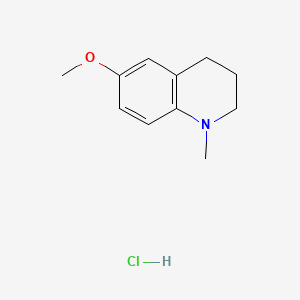

6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Description

6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a tetrahydroquinoline derivative featuring a methoxy group at position 6, a methyl group at position 1, and a hydrochloride counterion. Its molecular formula is C₁₁H₁₆ClNO₂, with a molecular weight of 229.709 g/mol . This compound belongs to a class of bicyclic amines with applications in medicinal chemistry, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Its structural framework—comprising a partially saturated quinoline ring—confers unique physicochemical properties, including moderate solubility in polar solvents and stability under controlled conditions.

Properties

IUPAC Name |

6-methoxy-1-methyl-3,4-dihydro-2H-quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12;/h5-6,8H,3-4,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZPIHPKTBAZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation with Methyl Iodide

Methylation of the tetrahydroquinoline nitrogen is achieved via nucleophilic substitution. Treatment of 6-methoxy-1,2,3,4-tetrahydroquinoline with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C for 1 hour affords the 1-methyl derivative in 89–92% yield. This method capitalizes on the amine’s nucleophilicity, with NaH deprotonating the amine to enhance reactivity.

Reductive Amination

Lithium aluminum hydride (LiAlH4) in dioxane at reflux enables reductive alkylation. For example, reducing 1-methyl-3-carbethoxyamino-1,2,3,4-tetrahydroquinoline with LiAlH4 for 3 hours yields 1-methyl-3-methylamino-1,2,3,4-tetrahydroquinoline (85% yield). While this approach introduces additional methyl groups, it demonstrates the versatility of LiAlH4 in simultaneous reduction and alkylation.

Methoxy Group Introduction

The 6-methoxy group is often introduced early in the synthesis. Ullmann condensation of 4-methoxyaniline with 2,4-dichlorobenzoic acid in the presence of Cu/Cu2O in 2-ethoxyethanol generates methoxy-substituted intermediates. Alternatively, Buchwald-Hartwig coupling of 4-methoxyaniline with methyl 5-substituted-3-bromobenzoate using Pd(OAc)2 and Cs2CO3 under microwave irradiation (120–150°C) installs the methoxy group with >75% efficiency.

Hydrochloride Salt Formation

The final hydrochloride salt is prepared by treating the free base with dry hydrogen chloride (HCl) gas in ether. For instance, 1-methyl-3-methylamino-1,2,3,4-tetrahydroquinoline reacts with HCl in dry ether to form the dihydrochloride salt (196–199°C decomposition). Recrystallization from ethanol-ether ensures high purity (>99% by HPLC).

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Hydrogenation Selectivity

The B(C6F5)3-catalyzed hydrogenation selectively reduces the quinoline’s aromatic ring without affecting ester functionalities, as evidenced by retention of the methyl carboxylate group in. This contrasts with traditional metal catalysts, which may require protecting groups.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

Scientific Research Applications

Scientific Research Applications

6-MeO-THQ has been investigated for several applications across different scientific disciplines:

Medicinal Chemistry

6-MeO-THQ is primarily recognized for its potential therapeutic effects. Research indicates that it may serve as a lead compound in the development of new anti-cancer agents. Its derivatives have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as tubulin polymerization inhibition .

Case Study: Antitumor Activity

A study evaluated the cytotoxicity of 6-MeO-THQ derivatives against several cancer cell lines, revealing GI50 values significantly lower than established chemotherapeutics like paclitaxel. The results are summarized below:

| Compound | Cell Line | GI50 (nM) | Mechanism |

|---|---|---|---|

| 6d | A549 | 1.5 | Tubulin polymerization inhibition |

| KB | 1.7 | Tubulin polymerization inhibition | |

| DU145 | <2 | Tubulin polymerization inhibition | |

| KBvin | <2 | Drug-resistant cell line |

This data highlights the compound's potential as a novel anti-cancer agent.

Biological Studies

The compound has been utilized in studies focusing on enzyme inhibition and receptor binding. It acts as a ligand for various receptors and is involved in modulating cellular signaling pathways, which can have implications for treating diseases such as Alzheimer's and other neurodegenerative disorders .

Organic Synthesis

In organic chemistry, 6-MeO-THQ serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to be used as a reagent in various organic synthesis reactions, contributing to the development of new chemical entities .

Mechanism of Action

The mechanism of action of 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Substituent Position : The placement of the methoxy group significantly impacts bioactivity. For example, 6-methoxy derivatives (e.g., the target compound) are often prioritized in antitumor agent development, whereas 7- or 8-methoxy analogs (e.g., 6-Bromo-8-methoxy-THQ) may exhibit altered receptor binding .

- Counterion Effects : Hydrochloride salts generally exhibit higher aqueous solubility compared to hydrobromides, as seen in the target compound versus HA-5537 (hydrobromide analog) .

Functional Group Modifications

Halogenation and Bioactivity

- This contrasts with the target compound’s methoxy group, which favors hydrogen bonding.

- Trifluoromethyl Derivatives : 6-(Trifluoromethyl)-1,2,3,4-THQ hydrochloride (CAS 284027-37-8) demonstrates how electron-withdrawing groups can alter electronic properties, affecting binding to targets like serotonin receptors .

N-Aryl Derivatives

- 6-Methoxy-N-(naphthalen-1-yl)-1,2,3,4-THQ (Compound 6a): The addition of a naphthyl group at the N-position increases planarity and π-stacking capability, enhancing antitumor activity (IC₅₀ values in nanomolar range) .

Key Findings :

Biological Activity

6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the tetrahydroquinoline class, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a tetrahydroquinoline core with a methoxy group at the 6th position and a methyl group at the 1st position. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and therapeutic uses.

The biological activity of tetrahydroquinolines like 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline is attributed to their ability to interact with multiple biochemical pathways:

- Enzyme Inhibition : Tetrahydroquinolines can inhibit specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis .

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can modulate ROS levels within cells, contributing to oxidative stress that affects cell survival and proliferation .

- Cell Signaling Pathways : They may also interact with key signaling pathways like PI3K/AKT/mTOR, which are crucial for cell growth and survival .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties that can protect cells from oxidative damage.

- Anticancer Potential : It has shown promise in inhibiting the growth of colorectal cancer (CRC) cells by inducing cellular stress and apoptosis through ROS generation .

- Neuroprotective Effects : Similar compounds have been noted for their neuroprotective properties against neurodegenerative disorders by modulating neuroinflammatory responses .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related tetrahydroquinoline derivatives:

- Colorectal Cancer Inhibition : A study synthesized novel tetrahydroquinolinones that inhibited CRC cell proliferation by inducing oxidative stress and altering protein expression related to cell cycle regulation .

- Antioxidant Studies : Research indicated that methyl 6-methoxy-1,2,3,4-tetrahydroquinoline derivatives possess strong antioxidant capabilities that could be harnessed in therapeutic applications.

- Neuroprotective Studies : Compounds similar to 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline have been investigated for their ability to protect neuronal cells from apoptosis induced by various neurotoxic agents .

Data Table of Biological Activities

Q & A

Q. What are the common synthetic routes for 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline hydrochloride?

The synthesis typically involves cyclization of substituted aniline derivatives. For example, catalytic reductive methods using ruthenium or cobalt catalysts under hydrogenation conditions can yield the tetrahydroquinoline scaffold. A related compound, 6-methoxy-1,2,3,4-tetrahydroquinoline, was synthesized with a 77% yield via reductive coupling of nitroarenes and ketones . Methylation at the 1-position may be achieved using methyl iodide or via reductive amination. Purification often involves crystallization or chromatography to isolate the hydrochloride salt .

Q. How is the structure of this compound characterized?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy. H and C NMR data (e.g., δ 1.45 ppm for the methyl group and δ 3.80 ppm for methoxy) are critical for verifying substitution patterns. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) further validate molecular weight (>220 g/mol) and purity (>95%) .

Q. What purification methods are effective for isolating this compound?

Industrial-scale purification employs continuous flow reactors and advanced techniques like column chromatography (silica gel, eluting with dichloromethane/methanol) or recrystallization from ethanol/water mixtures. These methods ensure >98% purity, essential for biological testing .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Yield optimization requires adjusting reaction parameters:

- Catalyst selection : Transition metals (e.g., ruthenium or cobalt) enhance reductive efficiency.

- Temperature : Reactions at 80–100°C improve cyclization kinetics.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates. A 77% yield was reported for a related compound using optimized catalytic conditions . Comparative studies of precursors (e.g., substituted anilines vs. nitroarenes) can further refine pathways .

Q. How should researchers resolve contradictions in reported biological activities of tetrahydroquinoline derivatives?

Contradictions often arise from structural variations (e.g., fluorine vs. methoxy substitutions) or purity discrepancies. For example, 6-fluoro analogs exhibit stronger antimicrobial activity due to enhanced DNA gyrase inhibition . To address inconsistencies:

- Perform side-by-side assays under standardized conditions.

- Validate compound purity via HPLC and NMR.

- Use isogenic bacterial strains to isolate mechanism-specific effects .

Q. What analytical methods are recommended for detecting impurities in this compound?

Impurity profiling requires:

- HPLC-MS : To identify byproducts (e.g., over-methylated derivatives or oxidation products).

- H NMR : Detect residual solvents (e.g., DMF) or unreacted precursors.

- Elemental analysis : Confirm stoichiometry of the hydrochloride salt. Deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives) serve as internal standards for quantification .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) influence the compound’s bioactivity?

Substituent effects are critical for structure-activity relationships (SAR):

- Methoxy groups : Enhance solubility and modulate electron density on the aromatic ring, affecting receptor binding.

- Methyl groups : Increase steric hindrance, potentially reducing off-target interactions. Comparative studies with 6-fluoro-2-methyl analogs show that fluorine substitution significantly boosts antimicrobial potency .

Data Contradiction Analysis

Q. Why do synthesis yields vary across literature for similar tetrahydroquinoline derivatives?

Yield disparities stem from:

- Catalyst activity : Ruthenium catalysts often outperform iron or cobalt in reductive steps.

- Substrate purity : Impure precursors (e.g., nitroarenes) reduce efficiency.

- Workup protocols : Inadequate purification can lead to underestimation of true yields. For example, a 62% yield for 6-chloro analogs highlights the impact of halogen electronegativity on reaction kinetics .

Methodological Recommendations

- Synthesis : Prioritize catalytic reductive methods with ruthenium/HI systems for scalability .

- Characterization : Combine NMR, MS, and elemental analysis for robust structural confirmation .

- Biological Assays : Use Gram-positive and Gram-negative bacterial models to evaluate antimicrobial potential, referencing fluorinated analogs as positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.